UU-T02

β-catenin Protein-protein interaction Isothermal titration calorimetry

UU-T02 is a rationally designed, peptidomimetic small-molecule inhibitor that targets the β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction (PPI), a central node in the canonical Wnt signaling pathway. It was developed to address the selectivity challenges inherent in targeting β-catenin, which uses the same binding groove to interact with multiple partners, including Tcf4, E-cadherin, and APC.

Molecular Formula C33H33ClN4O9
Molecular Weight 665.1 g/mol
Cat. No. B15544287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUU-T02
Molecular FormulaC33H33ClN4O9
Molecular Weight665.1 g/mol
Structural Identifiers
InChIInChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1
InChIKeySGTICZUBRHDIMI-QKDODKLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

UU-T02: A Selective β-Catenin/Tcf4 PPI Inhibitor for Canonical Wnt Pathway Research


UU-T02 is a rationally designed, peptidomimetic small-molecule inhibitor that targets the β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction (PPI), a central node in the canonical Wnt signaling pathway [1]. It was developed to address the selectivity challenges inherent in targeting β-catenin, which uses the same binding groove to interact with multiple partners, including Tcf4, E-cadherin, and APC [2]. UU-T02 achieves this by occupying a unique binding pocket adjacent to the critical hot spot residues K435 and R469 of β-catenin [1][2].

Why UU-T02 Cannot Be Substituted with Other Wnt/β-Catenin Inhibitors


Wnt/β-catenin pathway inhibitors are not functionally interchangeable. Many inhibitors, such as ICG-001, act upstream or downstream of the β-catenin/Tcf4 complex, targeting co-activators like CBP/p300 or upstream kinases [1]. Others, like PKF118-310, disrupt the same PPI but often lack the structural selectivity of UU-T02, leading to off-target effects on β-catenin/E-cadherin or β-catenin/APC interactions, which are essential for cell adhesion and degradation [2]. UU-T02's rational design provides a distinct, dual-selective profile that cannot be assumed for any other compound in its class. Its unique binding mode and the availability of a prodrug (UU-T03) with improved cellular activity further distinguish it from similar biochemical probes [3].

UU-T02: Quantitative Differentiation from Closest Analogs and Alternatives


Superior Direct Binding Affinity Compared to Parent Compound UU-T01

UU-T02 demonstrates a 1.27-fold stronger direct binding affinity (KD) to β-catenin than its predecessor UU-T01, as measured by isothermal titration calorimetry (ITC). This improvement validates the optimization of the peptidomimetic scaffold to better occupy the binding pocket around residues K435 and R469 [1].

β-catenin Protein-protein interaction Isothermal titration calorimetry

Quantified, Dual Selectivity Over Essential β-Catenin Interactions (E-cadherin and APC)

UU-T02 exhibits high selectivity for the β-catenin/Tcf4 PPI over two other critical β-catenin interactions. In fluorescence polarization (FP) competitive inhibition assays, it is 175-fold selective over β-catenin/E-cadherin and 64-fold selective over β-catenin/APC interactions [1][2]. This selectivity is a direct result of its design to occupy the Tcf4 G13ANDE17 binding area, which is distinct from the binding features of E-cadherin and APC [2].

β-catenin Selectivity Fluorescence polarization

Improved Cellular Activity via Prodrug UU-T03 for Functional Assays

While UU-T02 shows limited cellular activity (TOP-Flash reporter IC50 = 232 μM in SW480 cells [1]), its ethyl ester prodrug, UU-T03, significantly improves cell permeability and potency. UU-T03 inhibits the growth of SW480 colorectal cancer cells with an IC50 of 10.77 μM, a >21-fold improvement in cell-based activity compared to UU-T02's reporter gene assay . This demonstrates a practical solution for studies requiring cellular or in vivo efficacy.

Prodrug Cellular activity Colorectal cancer

Absence of PAINS Structural Alerts Compared to Early β-Catenin Inhibitor PNU-74654

In contrast to the early virtual screening hit PNU-74654, which contains a reactive acyl hydrazone moiety recognized as a Pan-Assay Interference Compound (PAINS) substructure, UU-T02 was designed through a rational peptidomimetic approach and lacks such problematic functional groups [1]. This difference is critical for ensuring that observed biological effects are due to specific target engagement rather than non-specific assay interference, and it provides a more tractable chemical scaffold for further optimization [1].

PAINS Chemical tractability Medicinal chemistry

Optimal Scientific Applications for UU-T02 Based on Differentiated Performance Data


Biophysical and Structural Studies of the β-Catenin/Tcf4 PPI

UU-T02 is ideally suited for in vitro biophysical experiments, such as isothermal titration calorimetry (ITC) and X-ray crystallography, due to its high direct binding affinity (KD = 418 nM) and well-defined binding mode . Its quantified selectivity (175-fold over E-cadherin) makes it a superior tool for studying the specific binding interface between β-catenin and Tcf4 without interference from other binding partners [1].

Mechanistic Dissection of Wnt Signaling Specificity

Researchers investigating the specific transcriptional outputs of the β-catenin/Tcf4 complex, as opposed to the broader Wnt pathway, will benefit from UU-T02's unique selectivity profile. It allows for the selective disruption of Tcf4-mediated transcription while preserving the functions of β-catenin in cell adhesion (E-cadherin) and degradation (APC), providing a cleaner experimental system for pathway analysis [1].

Cellular and In Vivo Studies Using the Prodrug UU-T03

For projects requiring cellular or in vivo validation, the prodrug UU-T03 (ethyl ester of UU-T02) is the recommended tool. It demonstrates a >21-fold improvement in cellular potency (IC50 = 10.77 μM in SW480 cells) over the parent compound UU-T02 . This allows researchers to maintain the same target engagement and selectivity profile while achieving physiologically relevant effects in cell-based assays and animal models of colorectal cancer .

Medicinal Chemistry and Hit-to-Lead Optimization

As a rationally designed peptidomimetic free of PAINS alerts, UU-T02 serves as an excellent starting point or benchmark for medicinal chemistry programs aimed at developing novel β-catenin/Tcf4 PPI inhibitors [1]. Its well-documented structure-activity relationship (SAR) and selectivity data provide a robust foundation for structure-based optimization and the development of next-generation Wnt pathway therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for UU-T02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.